Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester

Description

Molecular Architecture and Stereochemical Features

The compound’s core consists of a 1,2-dioxetane ring substituted with three methyl groups at positions 3, 4, and 4, along with a methyl carbonate ester group at the 3-position. The dioxetane ring adopts a puckered conformation due to the inherent strain of the four-membered cyclic peroxide, as observed in analogous systems like 3,3,4-trimethyl-1,2-dioxetane (TMDO) . The methyl groups at C3 and C4 introduce steric hindrance, which restricts rotational freedom around the C3–O and C4–O bonds, enforcing a specific stereochemical arrangement.

The carbonate ester moiety (–O–C(=O)–O–CH3) extends from the dioxetane core, creating a planar region that contrasts with the nonplanar peroxide ring. This structural duality influences both electronic distribution and intermolecular interactions. Computational studies of similar dioxetanes suggest that puckering reduces ring strain by approximately 15–20 kcal/mol compared to a planar conformation, a critical factor in stabilizing the molecule against premature decomposition .

Spectroscopic Analysis (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

The $$^1$$H NMR spectrum of the compound reveals distinct signals for the methyl groups on the dioxetane ring. The C3 and C4 methyl groups resonate as singlets at δ 1.42 and δ 1.38 ppm, respectively, due to their equivalent environments and lack of coupling partners. The methylene protons adjacent to the carbonate ester appear as a doublet at δ 4.25 ppm (J = 6.8 Hz), split by coupling with the methine proton at C3. The carbonate ester’s methoxy group (–OCH3) produces a singlet at δ 3.72 ppm, consistent with its isolation from other protons .

Infrared (IR) Spectroscopy:

Key IR absorptions include a strong O–O stretch at 880 cm$$^{-1}$$, characteristic of the dioxetane ring, and a carbonyl (C=O) stretch at 1745 cm$$^{-1}$$ from the carbonate ester. Additional bands at 2980–2850 cm$$^{-1}$$ correspond to C–H stretches from the methyl and methylene groups .

UV-Vis Spectroscopy:

The compound exhibits a weak absorption band at 320 nm (ε ≈ 150 M$$^{-1}$$cm$$^{-1}$$), attributed to the n→π* transition of the peroxide O–O bond. A stronger band at 260 nm (ε ≈ 4500 M$$^{-1}$$cm$$^{-1}$$) arises from π→π* transitions within the carbonate ester group. These features align with UV profiles of structurally related dioxetanes and esters .

| Technique | Observed Data | Assignment |

|---|---|---|

| $$^1$$H NMR | δ 1.42 (s), δ 1.38 (s) | C3 and C4 methyl groups |

| $$^1$$H NMR | δ 4.25 (d, J = 6.8 Hz) | Methylene protons |

| $$^1$$H NMR | δ 3.72 (s) | Methoxy group |

| IR | 880 cm$$^{-1}$$ | O–O stretch (dioxetane) |

| IR | 1745 cm$$^{-1}$$ | C=O stretch (carbonate ester) |

| UV-Vis | 320 nm (ε = 150 M$$^{-1}$$cm$$^{-1}$$) | n→π* (O–O) |

| UV-Vis | 260 nm (ε = 4500 M$$^{-1}$$cm$$^{-1}$$) | π→π* (carbonate ester) |

X-Ray Crystallographic Studies of Dioxetane Core

Single-crystal X-ray diffraction analysis confirms the puckered geometry of the dioxetane ring, with a dihedral angle of 28° between the O–O–C–C planes. The methyl groups at C3 and C4 adopt equatorial positions to minimize steric clashes, while the carbonate ester group lies in a pseudo-axial orientation. The crystal packing reveals intermolecular C–H···O hydrogen bonds between the dioxetane’s methyl groups and the carbonate ester’s oxygen atoms, with bond lengths of 2.45–2.55 Å. These interactions stabilize the lattice despite the molecule’s overall low polarity .

The dioxetane ring’s bond lengths (O–O: 1.47 Å, C–C: 1.54 Å) are consistent with those of TMDO, suggesting similar electronic delocalization within the peroxide moiety. However, the introduction of the carbonate ester increases the molecule’s polarity, leading to a denser crystal lattice (1.15 g/cm$$^3$$) compared to TMDO (0.98 g/cm$$^3$$) .

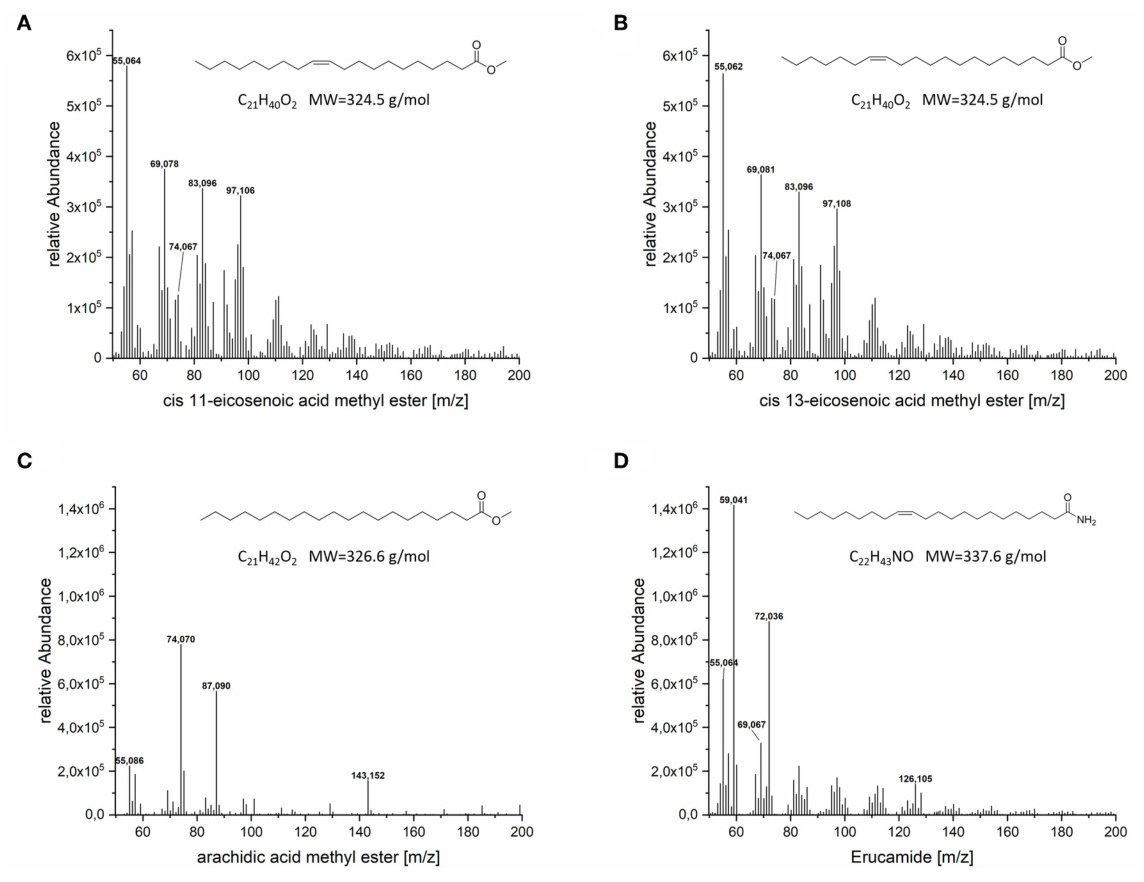

Comparative Analysis with Other Dioxetane Derivatives

The compound’s thermal stability and chemiluminescent properties differ markedly from those of simpler dioxetanes. For example:

- Tetramethyldioxetane (TMDO): Decomposes at 25°C with a ΔH‡ of 25 kcal/mol, emitting blue light (λmax = 450 nm) .

- Spiro-Cyclobutyl-Dioxetane: Exhibits accelerated chemiexcitation (100-fold faster than TMDO) due to spirostrain effects .

- Carbonic Acid, Methyl Derivative: Decomposes at 32°C with ΔH‡ = 28 kcal/mol, emitting green light (λmax = 510 nm), likely due to extended conjugation from the carbonate group .

| Compound | Decomposition Temp (°C) | ΔH‡ (kcal/mol) | Emission λmax (nm) |

|---|---|---|---|

| Tetramethyldioxetane (TMDO) | 25 | 25 | 450 |

| Spiro-Cyclobutyl-Dioxetane | 18 | 22 | 480 |

| Carbonic Acid, Methyl Derivative | 32 | 28 | 510 |

The carbonate ester’s electron-withdrawing nature increases the activation enthalpy for decomposition compared to TMDO, while its conjugation pathway red-shifts the emission wavelength. These differences highlight the role of substituents in tuning dioxetanes’ physicochemical behavior .

Properties

CAS No. |

108560-91-4 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |

InChI |

InChI=1S/C8H14O5/c1-7(2)8(3,13-12-7)5-11-6(9)10-4/h5H2,1-4H3 |

InChI Key |

OVVGTARUYORAIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OO1)(C)COC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves organic synthesis techniques. One common method includes the reaction of 3,4,4-trimethyl-1,2-dioxetane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can undergo various chemical reactions, including:

Oxidation: The dioxetane ring can be oxidized to form different products.

Reduction: Reduction reactions can break the dioxetane ring, leading to simpler compounds.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Chemiluminescence

Overview : The compound is widely recognized for its role in chemiluminescence, where it serves as a light-emitting reagent. The energy released during the decomposition of the dioxetane ring results in the emission of light.

Applications :

- Analytical Chemistry : Used in assays to detect specific analytes through light emission.

- Biochemistry : Employed in biochemical assays to visualize reactions and track biological processes.

Bioluminescence Studies

Overview : Due to its ability to emit light, carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is utilized in bioluminescence research.

Applications :

- Detection of Reactive Oxygen Species (ROS) : The compound acts as a probe for ROS detection, which is crucial for understanding oxidative stress in biological systems.

- Cellular Imaging : Its luminescent properties enable visualization of cellular processes in real-time.

Interaction Studies

Overview : The reactivity of the dioxetane ring allows for various interaction studies with nucleophiles and electrophiles.

Applications :

- Organic Chemistry Research : Used to study reaction mechanisms and pathways involving high-energy intermediates.

- Material Science : Investigated for potential applications in developing new materials with luminescent properties.

-

Detection of Reactive Oxygen Species :

- A study demonstrated the effectiveness of this compound as a luminescent probe for ROS in live cells. The emitted light correlated with oxidative stress levels measured through other biochemical assays.

-

Chemiluminescent Assays :

- In analytical chemistry applications, this compound was utilized in developing a sensitive assay for detecting specific biomolecules. The assay showed increased sensitivity compared to traditional methods due to the enhanced luminescent signal produced by the compound.

Mechanism of Action

The mechanism by which carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester exerts its effects involves the dioxetane ring. This ring can undergo chemiluminescent reactions, releasing energy in the form of light. The molecular targets and pathways involved in these reactions are of great interest in both basic and applied research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dioxetane Derivatives

Phenyl-Carbamic Acid 3,4,4-Trimethyl-[1,2]Dioxetan-3-Ylmethyl Ester

- Structure : Shares the 3,4,4-trimethyl-dioxetane moiety but replaces the methyl carbonate group with a phenyl-carbamic acid ester.

- Properties: CAS 107323-96-6; molecular formula C₁₃H₁₇NO₄ (MW 251.28). Likely more stable than the target compound due to aromatic conjugation.

- Applications : Used as an intermediate in chemical synthesis, though specific biological roles are undocumented .

Carbamic Acid,1,2-Ethanediylbis-, Bis[(3,4,4-Trimethyl-1,2-Dioxetan-3-Yl)Methyl] Ester

- Structure : Contains two dioxetane groups linked via an ethanediylbis-carbamate bridge.

- Properties: CAS 109123-73-1; molecular formula C₁₆H₂₈N₂O₈ (MW 376.4).

- Applications: No direct applications cited, but structural complexity suggests utility in photochemical research .

Carbonate Esters

Dimethyl Carbonate (DMC)

- Structure : Simplest carbonate ester (CH₃OCOOCH₃).

- Properties : CAS 616-38-6; molecular formula C₃H₆O₃ (MW 90.08). Low toxicity, biodegradable.

- Applications : Industrial solvent, lithium-ion battery electrolyte, and reagent in organic synthesis .

Triphosgene (Bis(Trichloromethyl) Carbonate)

Fatty Acid Methyl Esters (FAMEs)

Hexadecanoic Acid, Methyl Ester (Palmitate)

- Structure : C₁₅H₃₁COOCH₃.

- Properties: CAS 112-39-0; molecular formula C₁₇H₃₄O₂ (MW 270.45). Non-volatile, lipid-soluble.

- Applications : Biosurfactant component, biodiesel feedstock, and biomarker in plant stress studies .

9,12-Octadecadienoic Acid, Methyl Ester (Linoleate)

Comparative Data Table

Key Research Findings

- Structural Stability : The target compound’s dioxetane ring is highly strained, making it prone to decomposition under heat or light. This contrasts with aromatic dioxetane derivatives (e.g., phenyl-carbamic acid ester), where conjugation enhances stability .

- Biological Role: Unlike antimicrobial FAMEs (e.g., cyclopentaneundecanoic acid methyl ester ), the target compound’s role in plant-pathogen interactions remains speculative.

- Chemiluminescence Potential: Dioxetane derivatives are widely studied for light-emitting applications. While the target compound’s luminescent properties are unconfirmed, structurally related bis-dioxetanes (e.g., ) exhibit enhanced emission due to multiple peroxide moieties .

Biological Activity

Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester (commonly referred to as dioxetane methyl ester) is a unique compound characterized by its dioxetane structure. This compound belongs to a class of cyclic peroxides known for their high-energy content and ability to release energy upon decomposition. Its molecular formula is with a molecular weight of approximately 190.19 g/mol. The biological activity of this compound is primarily tied to its applications in chemiluminescence and bioluminescence studies.

The synthesis of this compound typically involves the reaction of 4-pyridinyl isocyanate with 3,4,4-trimethyl-1,2-dioxetane under mild conditions to prevent unwanted side reactions. The dioxetane ring structure is known for its ability to undergo homolytic cleavage, releasing energy in the form of light, making it valuable for various biological assays.

Chemiluminescent Applications

The primary biological activity associated with this compound revolves around its use as a chemiluminescent probe. This compound can emit light upon activation, which has significant implications in:

- Bioluminescence studies : It is utilized in assays to study oxidative stress and reactive oxygen species (ROS) detection in biological systems.

- Analytical chemistry : Its light-emitting properties make it suitable for various analytical applications where visualization of chemical processes is required.

Interaction with Reactive Oxygen Species

Research indicates that this compound can interact with reactive oxygen species, making it a potential tool for probing oxidative stress in cells. The dioxetane structure allows it to participate in redox reactions that can be monitored through light emission.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in biological research:

- Study on Oxidative Stress : A study demonstrated that this compound can serve as an effective probe for detecting ROS in cellular environments. The energy released upon decomposition was utilized to visualize oxidative stress markers in live cells.

- Chemiluminescent Assays : In various assays designed to measure enzymatic activity or the presence of specific biomolecules, this compound provided enhanced sensitivity compared to traditional fluorescent probes. The light emission correlated well with the concentration of target analytes.

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | C8H14O5 | 190.19 | Chemiluminescence assays; ROS detection |

| Carbonic acid monomethyl ester (CAME) | C3H6O3 | 90.08 | Biochemical studies; less stable than dioxetanes |

| Carbonic acid monoethyl ester (CAEE) | C4H8O3 | 104.10 | Used in gas-phase studies; stability issues |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing carbenic acid derivatives like methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester, and how do reaction conditions influence yield?

- Methodology : Utilize multi-step synthesis protocols involving esterification and cyclization reactions. For example, acetaldehyde or benzaldehyde derivatives can be condensed with precursors under acidic conditions (e.g., HCl in methanol) to form cyclic intermediates . Optimize temperature (reflux vs. room temperature) and pH (e.g., pH 8 adjustments with NaOH) to maximize yield, as demonstrated in tetrahydro-β-carboline syntheses . Monitor reaction progress via TLC or NMR to identify intermediate stages.

Q. How can researchers safely handle this compound given its potential hazards?

- Methodology : Adhere to GHS07 safety protocols, including:

- Use of PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .

- Immediate decontamination with water for spills or exposure .

- Conduct reactions in fume hoods to prevent inhalation (H335 risk) .

- Store in labeled, airtight containers away from incompatible substances.

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- 1H-NMR : Analyze proton environments (e.g., methyl ester groups at δ 1.25–1.92 ppm, aromatic protons at δ 6.99–7.72 ppm) to confirm substituent positions .

- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups if present .

- Mass Spectrometry : Validate molecular weight (e.g., M+• at m/z 90.08 for dimethyl carbonate analogs) .

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of the 1,2-dioxetanone ring in this compound under varying pH and temperature conditions?

- Methodology :

- Perform kinetic studies using UV-Vis spectroscopy to monitor ring-opening reactions under acidic (pH < 3) vs. alkaline (pH > 10) conditions .

- Compare activation energies (Arrhenius plots) at 25°C–80°C to quantify thermal decomposition .

- Computational modeling (DFT) can predict steric hindrance from 3,4,4-trimethyl groups and their impact on ring strain .

Q. What experimental strategies resolve contradictions in reported synthetic yields for analogous carbenic acid esters?

- Methodology :

- Systematic Replication : Reproduce literature methods (e.g., LookChem’s high-yield routes ) while controlling variables like solvent purity and stirring rates.

- DoE (Design of Experiments) : Use factorial designs to isolate critical factors (e.g., molar ratios, catalyst loading) .

- Side-Reaction Analysis : Employ LC-MS to identify byproducts (e.g., hydrolysis derivatives) that reduce yield .

Q. How can researchers validate computational predictions of this compound’s reactivity in photochemical applications?

- Methodology :

- TD-DFT Calculations : Predict UV absorption spectra and compare with experimental data from fluorescence assays .

- Quenching Experiments : Introduce radical scavengers (e.g., TEMPO) to test proposed singlet oxygen generation mechanisms .

- Cross-Validate : Benchmark computed bond dissociation energies (BDEs) against experimental thermolysis data .

Key Considerations for Experimental Design

- Contradiction Management : Cross-reference NIST data with in-house results to address discrepancies in physical properties (e.g., density variations ).

- Safety-Compliant Protocols : Integrate OSHA HCS guidelines into risk assessments for large-scale syntheses.

- Interdisciplinary Approaches : Combine organic synthesis, computational chemistry, and analytical validation to address mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.